molecular formula C25H15NO8 B15039919 4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one CAS No. 10172-70-0

4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one

Cat. No.: B15039919
CAS No.: 10172-70-0
M. Wt: 457.4 g/mol
InChI Key: OGZSNWHXIZDTOX-UHFFFAOYSA-N
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Description

4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl]-2H-chromen-2-one can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the use of 4-hydroxycoumarin and 4-nitrobenzaldehyde as starting materials. The reaction typically proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s ability to intercalate with DNA and inhibit topoisomerase enzymes contributes to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-nitrophenyl)methyl]-2H-chromen-2-one is unique due to its combination of hydroxyl, nitro, and chromenyl groups, which confer a distinct set of chemical and biological properties. This structural complexity allows for a broader range of interactions with biological targets and enhances its potential as a multifunctional therapeutic agent .

Properties

CAS No.

10172-70-0

Molecular Formula

C25H15NO8

Molecular Weight

457.4 g/mol

IUPAC Name

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one

InChI

InChI=1S/C25H15NO8/c27-22-15-5-1-3-7-17(15)33-24(29)20(22)19(13-9-11-14(12-10-13)26(31)32)21-23(28)16-6-2-4-8-18(16)34-25(21)30/h1-12,19,27-28H

InChI Key

OGZSNWHXIZDTOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C5=CC=CC=C5OC4=O)O)O

Origin of Product

United States

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